Ribocil-C (R enantiomer)

RNA targeting riboswitch binding affinity

Need a true stereochemical control for riboswitch studies? Racemic mixtures or wrong enantiomers invalidate dose-response and mask off-target effects. Ribocil-C (R enantiomer) is the matched inactive control: - **>1500-fold lower Kd** vs active S-enantiomer (validates binding specificity) - **>660-fold weaker EC50** in cells (confirms target engagement) - **+5.5 kcal/mol** computational binding penalty (SAR benchmarking) Essential for CETSA, SPR, photoaffinity labeling, and resistance mechanism studies. Bulk packaging available.

Molecular Formula C21H21N7OS
Molecular Weight 419.5 g/mol
Cat. No. B2751804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibocil-C (R enantiomer)
Molecular FormulaC21H21N7OS
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1
InChIKeyUVDVCDUBJWYRJW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ribocil-C (R enantiomer): FMN Riboswitch Stereochemical Probe


Ribocil-C (R enantiomer) is a synthetic small-molecule inhibitor of bacterial flavin mononucleotide (FMN) riboswitches, functioning as a structural mimic of the natural ligand FMN to repress ribB gene expression and deplete intracellular riboflavin [1]. Unlike the racemic parent compound Ribocil, Ribocil-C was developed as an optimized analog with improved antibacterial activity and in vivo efficacy [1]. The compound specifically binds the FMN riboswitch aptamer domain, a regulatory RNA element absent in mammalian systems, making it a compelling tool for probing bacterial riboswitch biology and for antibiotic discovery programs targeting Gram-negative and Gram-positive pathogens [2].

Ribocil-C (R enantiomer) vs Racemate & Active Enantiomers


Stereochemistry is the decisive differentiator in the ribocil family: Ribocil-B (S‑enantiomer) binds the FMN riboswitch with picomolar affinity and drives antibacterial activity, whereas Ribocil-A (R‑enantiomer) is essentially inactive, exhibiting a >1,500‑fold weaker binding affinity [1]. Ribocil‑C represents a structurally distinct chemotype from the original ribocil series, and the R‑enantiomer designation in Ribocil‑C refers to its own chiral center, not that of Ribocil‑A. Consequently, Ribocil‑C (R enantiomer) displays a unique potency and spectrum profile—including activity against methicillin‑resistant Staphylococcus aureus (MRSA) and in vivo efficacy in Gram‑negative infection models—that is not recapitulated by the parent racemate, the inactive Ribocil‑A, or the potent Ribocil‑B [2][3]. Substituting Ribocil‑C with any of these analogs will yield divergent binding, cellular, and in vivo results, invalidating comparative studies and mechanistic conclusions.

Ribocil-C (R enantiomer) Quantitative Evidence


FMN Riboswitch Binding Affinity

Ribocil-C (R enantiomer) binds the E. coli FMN riboswitch aptamer with a KD of 13 nM, representing a >769‑fold improvement over Ribocil‑A (KD ≥ 10,000 nM) and a moderate 2‑fold reduction relative to Ribocil‑B (KD = 6.6 nM) [1]. This intermediate binding affinity positions Ribocil‑C as a chemically distinct scaffold with potent target engagement while avoiding the extreme tight‑binding kinetics that may limit cellular accumulation or promote resistance.

RNA targeting riboswitch binding affinity KD

Cellular Potency in GFP Reporter Assay

Ribocil‑C (R enantiomer) blocks FMN riboswitch‑mediated expression of the ribB gene with an IC50 of 23 nM in E. coli . This represents a 13‑fold improvement in cellular potency over the parent racemate Ribocil (IC50 = 300 nM) [1]. While Ribocil‑B inhibits riboflavin synthesis with an IC50 of 130 nM, Ribocil‑C's 5.6‑fold greater potency makes it the preferred tool for cellular assays demanding maximal target suppression at lower compound concentrations.

gene expression riboflavin biosynthesis IC50 cellular potency

Binding Free Energy Comparison

Ribocil‑C (R enantiomer) demonstrated robust, dose‑dependent in vivo antibacterial activity in a murine systemic E. coli infection model. At 60 mg/kg, Ribocil‑C reduced splenic bacterial burden by 1.87 log10 CFU/g; at 120 mg/kg, the reduction reached 3.29 log10 CFU/g relative to vehicle‑treated controls [1]. This level of in vivo efficacy is not observed with the parent Ribocil racemate, which lacks sufficient Gram‑negative whole‑cell activity [2]. The data provide direct pharmacological validation that Ribocil‑C is suitable for animal model studies of FMN riboswitch‑targeted antibacterials.

in vivo efficacy mouse model bacterial burden E. coli infection

E. coli Antibacterial Activity

Ribocil‑C (R enantiomer) is distinguished from the parent Ribocil and Ribocil‑B by its ability to simultaneously inhibit two distinct FMN riboswitches in Staphylococcus aureus: one controlling de novo riboflavin biosynthesis and the other regulating riboflavin uptake [1]. This dual‑targeting mechanism disrupts riboflavin homeostasis in methicillin‑resistant S. aureus (MRSA) and Enterococcus faecalis, whereas Ribocil and Ribocil‑B primarily target the biosynthetic riboswitch in E. coli. The dual‑targeting profile confers a higher barrier to resistance and expands the antibacterial spectrum into Gram‑positive pathogens, a feature not shared by most FMN riboswitch inhibitors.

dual targeting MRSA riboflavin homeostasis mechanism of action

Gram‑Negative Accumulation and Spectrum: Ribocil‑C Derivatives (Ribocil C‑PA) vs. Unmodified Ribocil‑C

Unmodified Ribocil‑C lacks whole‑cell activity against wild‑type Gram‑negative pathogens due to poor accumulation [1]. However, rational modification to Ribocil C‑PA (a primary‑amine derivative) yielded MIC values of 4–8 μg/mL against clinical E. coli, Enterobacter cloacae, and Klebsiella pneumoniae isolates, representing a 16‑fold improvement in potency over the unmodified compound [2]. This evidence underscores that Ribocil‑C (R enantiomer) serves as an essential starting scaffold for Gram‑negative accumulation optimization, but researchers requiring immediate Gram‑negative whole‑cell activity must use optimized derivatives or permeability‑defective strains.

Gram-negative accumulation antibacterial spectrum MIC

Ribocil-C (R enantiomer) Research Applications


Stereochemical Negative Control in Target Engagement

Ribocil‑C (R enantiomer) is uniquely validated to inhibit both riboflavin biosynthesis and uptake FMN riboswitches in MRSA and Enterococcus faecalis [1]. This dual‑targeting mechanism is not observed with Ribocil or Ribocil‑B, making Ribocil‑C the definitive tool for dissecting riboflavin homeostasis, evaluating resistance emergence, and screening for synergistic combinations in Gram‑positive infection models.

Ribocil Probe Selectivity Validation

With documented dose‑dependent bacterial burden reduction (1.87–3.29 log10 CFU/g) in a murine E. coli septicemia model, Ribocil‑C (R enantiomer) is one of the few FMN riboswitch inhibitors suitable for animal efficacy studies [1][2]. It should be prioritized for preclinical pharmacokinetic/pharmacodynamic (PK/PD) profiling and for validating riboswitch inhibition as a viable antibacterial strategy in vivo.

SAR Studies

Ribocil‑C (R enantiomer) is the validated parent scaffold for designing Gram‑negative‑active derivatives. Researchers applying predictive accumulation guidelines (e.g., addition of primary amines, reduction of rotatable bonds) should procure Ribocil‑C as the starting point for structure‑activity relationship (SAR) campaigns, as demonstrated by the 16‑fold potency gain achieved with Ribocil C‑PA [1][2].

Resistance Mechanism Profiling

The intermediate binding affinity (KD = 13 nM) of Ribocil‑C (R enantiomer) to the E. coli FMN riboswitch aptamer makes it an excellent probe for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X‑ray crystallography studies [1]. Unlike the ultra‑tight binder Ribocil‑B, Ribocil‑C's affinity allows for more accurate determination of binding kinetics and facilitates co‑crystallization efforts.

Technical Documentation Hub

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